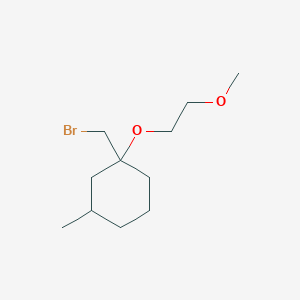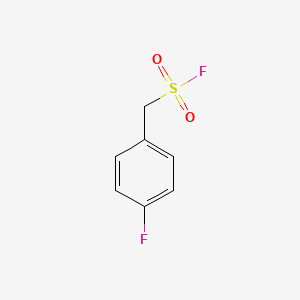
1-Bromo-4-(2,2,2-trifluoroethoxy)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(2,2,2-trifluoroethoxy)butane is an organic compound with the molecular formula C6H10BrF3O It is a brominated butane derivative with a trifluoroethoxy group attached to the fourth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-4-(2,2,2-trifluoroethoxy)butane can be synthesized through several methods. One common approach involves the reaction of 1,4-dibromobutane with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phase transfer catalysts can enhance the reaction rate and yield. The final product is often obtained through distillation and may undergo further purification steps to meet the desired purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-(2,2,2-trifluoroethoxy)butane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines are commonly used.
Elimination Reactions: Strong bases such as potassium tert-butoxide are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
Nucleophilic Substitution: Products include 4-(2,2,2-trifluoroethoxy)butanol, 4-(2,2,2-trifluoroethoxy)butanenitrile, and 4-(2,2,2-trifluoroethoxy)butylamine.
Elimination Reactions: The major product is 4-(2,2,2-trifluoroethoxy)-1-butene.
Oxidation: Products include 4-(2,2,2-trifluoroethoxy)butanoic acid and 4-(2,2,2-trifluoroethoxy)butanol.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(2,2,2-trifluoroethoxy)butane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(2,2,2-trifluoroethoxy)butane involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The trifluoroethoxy group imparts unique electronic properties, influencing the reactivity and stability of the compound.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-(2,2,2-trifluoroethoxy)butane can be compared with other similar compounds:
1-Bromo-4-(2,2,2-trifluoroethoxy)benzene: This compound has a benzene ring instead of a butane chain, leading to different reactivity and applications.
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: Similar to the above compound but with the trifluoroethoxy group at a different position on the benzene ring.
1-Bromo-4-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)benzene: This compound has an additional trifluoromethyl group, further altering its chemical properties.
The uniqueness of this compound lies in its combination of a brominated butane chain with a trifluoroethoxy group, providing a distinct set of reactivity and applications.
Eigenschaften
Molekularformel |
C6H10BrF3O |
|---|---|
Molekulargewicht |
235.04 g/mol |
IUPAC-Name |
1-bromo-4-(2,2,2-trifluoroethoxy)butane |
InChI |
InChI=1S/C6H10BrF3O/c7-3-1-2-4-11-5-6(8,9)10/h1-5H2 |
InChI-Schlüssel |
RTKVCNTVJPWVBY-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCBr)COCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoicacid](/img/structure/B13635890.png)
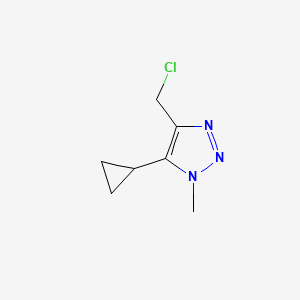
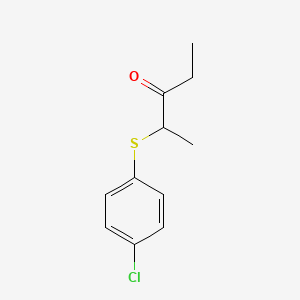
![5-Chloro-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13635898.png)


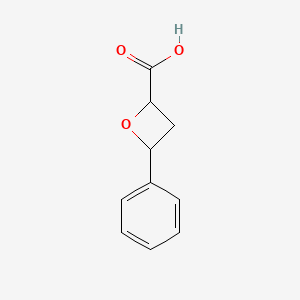

![2-[2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13635944.png)
